molecular formula C29H26ClFN4O4S B12404783 Lapatinib-d4-1

Lapatinib-d4-1

Cat. No.: B12404783
M. Wt: 585.1 g/mol
InChI Key: BCFGMOOMADDAQU-XODZCWLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapatinib-d4-1 is a deuterium-labeled derivative of Lapatinib, a small molecule tyrosine kinase inhibitor. Lapatinib is primarily used in the treatment of advanced or metastatic breast cancer that overexpresses the human epidermal growth factor receptor type 2 (HER2). The deuterium labeling in this compound is used for pharmacokinetic studies to understand the drug’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lapatinib-d4-1 involves several key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lapatinib-d4-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .

Scientific Research Applications

Lapatinib-d4-1 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

Lapatinib-d4-1 exerts its effects by inhibiting the tyrosine kinase domains of both HER1 and HER2 receptors. It binds to the ATP-binding site of the receptor’s intracellular domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the downstream signaling pathways, leading to reduced tumor cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lapatinib-d4-1 is unique due to its dual inhibition of both HER1 and HER2 receptors, making it effective in cases where other inhibitors may fail. The deuterium labeling also provides an advantage in pharmacokinetic studies, offering more precise data on the drug’s behavior in the body .

Properties

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

585.1 g/mol

IUPAC Name

N-[3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i2D,3D,4D,13D

InChI Key

BCFGMOOMADDAQU-XODZCWLCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CNCCS(=O)(=O)C)Cl)[2H]

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Origin of Product

United States

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